2-chloro-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide
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Overview
Description
2-chloro-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide is a complex organic compound that features a benzamide core with a benzoxazole and pyridine moiety. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized by the cyclization of 2-aminophenol with a carboxylic acid derivative under acidic conditions.
Introduction of Pyridine Moiety: The pyridine ring is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling reaction such as the Suzuki or Heck reaction.
Formation of Benzamide: The final step involves the formation of the benzamide bond, typically through the reaction of the benzoxazole derivative with a chloro-substituted benzoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or benzoxazoles.
Scientific Research Applications
2-chloro-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anti-tubercular agent and other therapeutic applications.
Biological Studies: Used in studies to understand its interaction with biological targets and its potential as a pharmacophore.
Industrial Applications: Employed in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-chloro-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide involves its interaction with specific molecular targets. It may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on its specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share a similar pyridine moiety and are known for their varied medicinal applications.
Benzoxazole Derivatives: Compounds with a benzoxazole ring are widely studied for their biological activities and therapeutic potential.
Uniqueness
2-chloro-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide is unique due to its specific combination of a benzamide core with both benzoxazole and pyridine moieties. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C19H12ClN3O2 |
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Molecular Weight |
349.8 g/mol |
IUPAC Name |
2-chloro-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide |
InChI |
InChI=1S/C19H12ClN3O2/c20-15-6-2-1-5-14(15)18(24)22-13-7-8-17-16(10-13)23-19(25-17)12-4-3-9-21-11-12/h1-11H,(H,22,24) |
InChI Key |
AIZQYZSMTNBROI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CN=CC=C4)Cl |
Origin of Product |
United States |
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